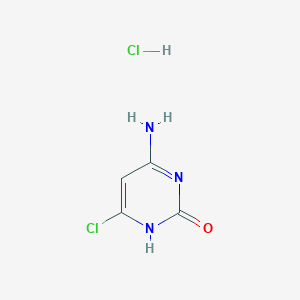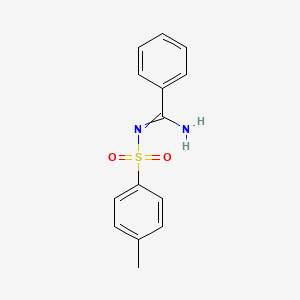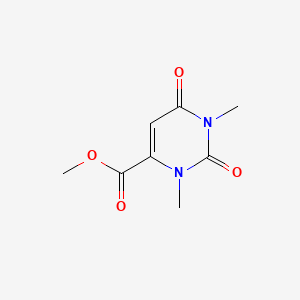![molecular formula C16H25N5O2S2 B1655776 1-propan-2-yl-3-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)amino]thiourea CAS No. 420095-11-0](/img/structure/B1655776.png)
1-propan-2-yl-3-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide involves multiple steps. The starting materials typically include isopropylamine, 3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidine, and hydrazinecarbothioamide. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents used.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like dichloromethane or acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or affecting cellular signaling pathways. The exact mechanism depends on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide
- 3,6,6-trimethyl-4-oxo-1-(2-pyridyl)-4,5,6,7-tetrahydroindazole
- (3R,6R,7R)-N-Isopropyl-7-methoxy-3,6,9-trimethyl-10-oxo-12-(propionylamino)-2,3,5,6,7,8,9,10-octahydro-4H-1,4,9-benzoxadiazacyclododecine-4-carboxamide
Uniqueness
N-isopropyl-2-(3,6,6-trimethyl-4-oxo-1,3,4,5,6,8-hexahydro-2H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazinecarbothioamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
CAS No. |
420095-11-0 |
|---|---|
Molecular Formula |
C16H25N5O2S2 |
Molecular Weight |
383.5 |
IUPAC Name |
1-propan-2-yl-3-[(4,12,12-trimethyl-3-oxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-5-yl)amino]thiourea |
InChI |
InChI=1S/C16H25N5O2S2/c1-8(2)17-15(24)20-19-14-18-12-11(13(22)21(14)5)9-6-16(3,4)23-7-10(9)25-12/h8,14,18-19H,6-7H2,1-5H3,(H2,17,20,24) |
InChI Key |
HBXGWEZKZYUCQW-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=S)NNC1NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C |
Canonical SMILES |
CC(C)NC(=S)NNC1NC2=C(C3=C(S2)COC(C3)(C)C)C(=O)N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[5,4-d]pyrimidine-7(6H)-thione](/img/structure/B1655693.png)
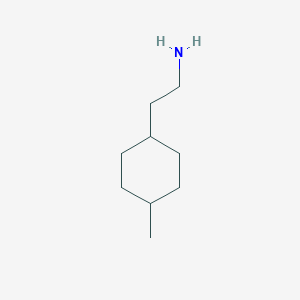
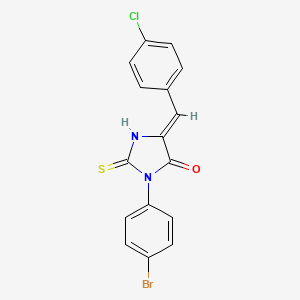
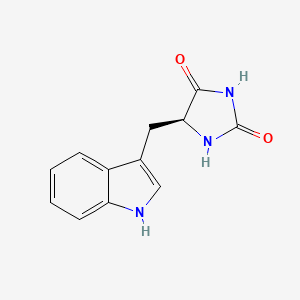
![N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-1-(thiophen-2-yl)methanimine](/img/structure/B1655702.png)

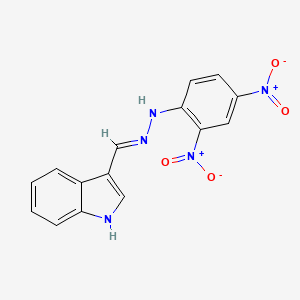
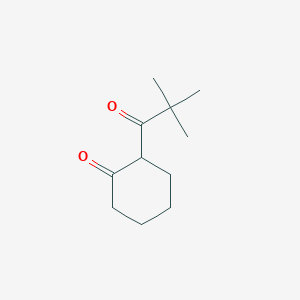
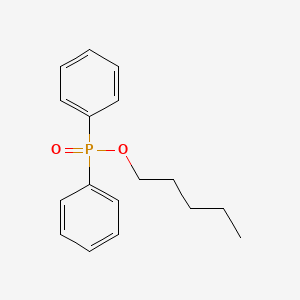

![3-Imino-3H-thieno[3,4-c][1]benzopyran-4-amine](/img/structure/B1655710.png)
